molecular formula C17H20N6O5 B2427634 (E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887199-80-6

(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2427634
M. Wt: 388.384
InChI Key: CJQCVQBXARZSMI-CNHKJKLMSA-N
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Description

(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.384. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacological Investigations

The compound has been studied in the context of neuropharmacological applications, particularly focusing on its interactions with adenosine A2A receptors. For instance, Justinova et al. (2014) explored the differential effects of adenosine A2A receptor antagonists on cannabinoid self-administration, revealing that specific antagonists can either potentiate or inhibit the effects, depending on their presynaptic or postsynaptic actions (Justinova et al., 2014).

Parkinson's Disease Research

Research conducted by Koga et al. (2000) highlighted the potential of adenosine A2A receptor antagonists in enhancing the effects of dopaminergic drugs in Parkinson's disease models, suggesting their utility in ameliorating symptoms in advanced stages of the disease (Koga et al., 2000).

Cardiovascular Investigations

Studies have also delved into the cardiovascular properties of similar compounds. Chłoń-Rzepa et al. (2011) synthesized and tested a series of derivatives for their potential antiarrhythmic and hypotensive activities, revealing the significance of specific substituents for their pharmacological effects (Chłoń-Rzepa et al., 2011).

Antidepressant Potential

The compound's structure has been utilized in synthesizing derivatives with potential antidepressant activities. For instance, Zagórska et al. (2016) synthesized and evaluated a series of derivatives, identifying compounds with significant potential as antidepressants and anxiolytics, underscoring the relevance of certain substituents and structural modifications (Zagórska et al., 2016).

Anti-inflammatory and Antioxidant Research

The compound and its derivatives have been explored for their anti-inflammatory and antioxidant effects. Zygmunt et al. (2016) investigated a series of purine-2,6-dione derivatives, finding significant anti-inflammatory activity possibly related to their impact on TNF-α levels (Zygmunt et al., 2016).

properties

IUPAC Name

8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O5/c1-9(24)8-23-12-14(22(2)17(27)20-15(12)26)19-16(23)21-18-7-10-5-4-6-11(28-3)13(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQCVQBXARZSMI-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=CC3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C/C3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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